molecular formula C15H19NO B6352943 1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol CAS No. 1019500-37-8

1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol

Cat. No.: B6352943
CAS No.: 1019500-37-8
M. Wt: 229.32 g/mol
InChI Key: HNXFNTOVWDIQKT-UHFFFAOYSA-N
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Description

1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol is a chemical compound with the molecular formula C15H19NO It is known for its unique structure, which includes a naphthalene ring substituted with a butan-2-ylamino group and a hydroxyl group

Scientific Research Applications

1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Future Directions

The compound and its derivatives could be further explored for their potential biological activities, given the wide range of bioactivities shown by Betti bases . More studies could be conducted to understand the exact mechanism of action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol typically involves the reaction of naphthalen-2-ol with butan-2-ylamine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to achieve the required purity levels for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-2-one derivatives, while reduction can produce various amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[(Butan-2-yl)amino]methyl}naphthalen-1-ol
  • 1-{[(Butan-2-yl)amino]methyl}naphthalen-3-ol
  • 1-{[(Butan-2-yl)amino]methyl}naphthalen-4-ol

Uniqueness

1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

1-[(butan-2-ylamino)methyl]naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-3-11(2)16-10-14-13-7-5-4-6-12(13)8-9-15(14)17/h4-9,11,16-17H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXFNTOVWDIQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=C(C=CC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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